molecular formula C13H9FN2O2S B2472156 3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 924645-37-4

3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2472156
CAS No.: 924645-37-4
M. Wt: 276.29
InChI Key: DRDRFCFHWZNHBJ-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyrazole core with a methyl group at position 1, a 2-fluorophenyl substituent at position 3, and a carboxylic acid group at position 5. The molecular formula is C₁₃H₉FN₂O₂S, with a molecular weight of 276.29 g/mol.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-16-12-8(6-10(19-12)13(17)18)11(15-16)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRFCFHWZNHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C(=N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-c]pyrazole core followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. Key steps may involve:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
  • Reduction:

    • Reduction reactions can target the carboxylic acid functionality, converting it to alcohols or aldehydes.
  • Substitution:

    • The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid as an anticancer agent. The compound has been evaluated against several cancer cell lines, demonstrating promising results.

Case Studies

  • National Cancer Institute (NCI) Evaluation
    • The compound was tested in vitro against a panel of approximately 60 cancer cell lines.
    • Results indicated a mean growth inhibition (GI50) value of 15.72 µM, suggesting strong antitumor activity.
  • Mechanistic Insights
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.
    • Inhibition of key signaling pathways associated with cell proliferation and survival has also been observed.

Summary Table of Antitumor Activity

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)15.72Apoptosis inductionNCI Study
MCF-7 (Breast Cancer)Not specifiedCaspase activationNCI Study
HeLa (Cervical Cancer)Not specifiedERK1/2 pathway inhibitionNCI Study

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated with promising results.

Summary Table of Anti-inflammatory Activity

Cell TypeActivityMechanismReference
HUVECsInhibitionp38 MAPK and ERK1/2 inhibitionIn vitro study
NeutrophilsChemotaxis reductionSignaling pathway interferenceIn vitro study

Neurological Applications

Emerging research suggests that compounds similar to this compound may have potential applications in treating neurological disorders.

Potential Mechanisms

  • The compound's ability to modulate inflammatory pathways may contribute to neuroprotective effects.
  • Further studies are warranted to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the thieno[2,3-c]pyrazole core may interact with nucleic acids or proteins. The carboxylic acid functionality can form hydrogen bonds, further stabilizing its interaction with biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and properties of analogs:

Compound Name Position 1 Position 3 Position 5 Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Methyl 2-Fluorophenyl Carboxylic acid 276.29 Unique fluorophenyl substituent for enhanced stability and activity N/A
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-Chlorophenyl Methyl Carboxylic acid ~295.8* Catalogued as a life science product
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Methyl Methyl Carboxylic acid 196.22 High melting point (260°C, dec.)
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid hydrazide Phenyl Methyl Hydrazide ~277.3* Hydrazide group may alter pharmacokinetics
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Methyl Difluoromethyl Carboxylic acid 244.21 Enhanced lipophilicity due to difluoromethyl group
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid p-Tolyl tert-Butyl Carboxylic acid 314.40 Bulky substituents may reduce solubility
1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid amide Methyl Trifluoromethyl Amide ~315.3* Experimental drug candidate (DB07733)

*Calculated based on molecular formulas.

Substituent Effects on Properties and Activity

  • Position 1 Substituents :

    • Methyl (Target) : Simplifies synthesis and enhances metabolic stability compared to bulkier groups like phenyl or p-tolyl .
    • Aromatic Groups (e.g., 4-chlorophenyl, p-tolyl) : Increase molecular weight and may improve binding affinity to hydrophobic targets but reduce solubility .
  • Position 3 Substituents: 2-Fluorophenyl (Target): Fluorine’s electronegativity enhances electronic effects and metabolic stability versus chloro or methyl groups . tert-Butyl: Introduces steric hindrance, possibly reducing enzymatic degradation but lowering aqueous solubility .
  • Position 5 Functional Groups :

    • Carboxylic Acid : Enhances solubility and enables salt formation for improved bioavailability. Replacing it with hydrazide or amide alters hydrogen-bonding capacity and pharmacokinetics .

Biological Activity

3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thieno[2,3-c]pyrazole core with a fluorophenyl substituent and a carboxylic acid functional group. The synthesis typically involves multi-step processes, including the cyclization of precursors to form the thieno[2,3-c]pyrazole structure and subsequent modifications to introduce the fluorophenyl group and carboxylic acid functionality.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thienopyrazole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation pathways. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Antifungal Activity

In addition to anti-inflammatory properties, the compound has been evaluated for antifungal activity against various phytopathogenic fungi. The structure-activity relationship studies suggest that modifications to the thieno[2,3-c]pyrazole core can enhance antifungal efficacy .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

CompoundActivity LevelReference
Compound CHigh
Compound DModerate

Case Studies

  • In Vivo Studies : In animal models, derivatives of thienopyrazoles exhibited significant reductions in inflammation markers associated with conditions such as carrageenan-induced paw edema and cotton pellet-induced granuloma models . These studies suggest that the compound may have therapeutic potential in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to COX-2 and other relevant biological targets, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that electron-withdrawing groups like fluorine enhance the biological activity of thienopyrazole derivatives by increasing their lipophilicity and improving binding affinity to target enzymes. Modifications at various positions on the pyrazole ring have been systematically studied to optimize their pharmacological profiles .

Q & A

Q. What are the common synthetic routes for 3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted thiophene precursors with fluorinated phenylhydrazines, followed by regioselective methylation and carboxylation. Key steps include:

  • Cyclization : Thieno[2,3-c]pyrazole core formation via [3+2] cycloaddition between thiophene derivatives and fluorophenylhydrazines.
  • Methylation : Selective alkylation at the N1 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxylation : Introduction of the carboxylic acid group at the C5 position via hydrolysis of nitrile intermediates or direct carboxylation using CO₂ under catalytic conditions .

Q. Table 1: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Cyclization2-Fluorophenylhydrazine, EtOH, reflux65–75
MethylationCH₃I, K₂CO₃, DMF, 80°C80–85
CarboxylationKCN, H₂SO₄, H₂O, 100°C70–78

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., fluorophenyl protons at δ 7.1–7.9 ppm, methyl group at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₀FN₂O₂S: calc. 308.04, obs. 308.05) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Q. What are its potential applications in medicinal chemistry?

Methodological Answer: This compound’s pyrazole-thiophene scaffold is structurally analogous to caspase-1 inhibitors and anti-inflammatory agents . Key applications include:

  • Enzyme Inhibition : Screening against kinases (e.g., p38 MAPK) using fluorescence polarization assays .
  • Structure-Activity Relationship (SAR) Studies : Modifying the fluorophenyl or carboxylic acid groups to optimize binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Replicate Studies : Validate activity in ≥3 independent assays (e.g., enzymatic vs. cell-based).
  • Purity Verification : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., non-fluorinated derivatives) to confirm specificity .

Q. Table 2: Case Study – Caspase-1 Inhibition Discrepancies

StudyIC₅₀ (µM)Assay TypePurity (%)Reference
A0.12Fluorescent substrate98
B1.4Colorimetric85Unreported

Q. What computational methods are suitable for predicting reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or p38 MAPK). Validate with MD simulations (≥100 ns) .
  • QSAR Modeling : Train models on fluorophenyl-pyrazole derivatives to predict logP or IC₅₀ values .

Q. How to optimize regioselectivity in methylation or fluorophenyl substitution?

Methodological Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the carboxylic acid during methylation .
  • Microwave Synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C, 30 min) for fluorophenyl cyclization .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of brominated intermediates with fluorophenyl boronic acids .

Q. What advanced analytical techniques confirm crystallinity or polymorphism?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Resolve crystal structure to confirm hydrogen bonding between carboxylic acid and pyrazole N atoms .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms (e.g., sharp peak at 260°C vs. broad decomposition) .

Q. How does the 2-fluorophenyl group influence electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine decreases π-electron density at the phenyl ring, enhancing electrophilic substitution resistance.
  • Hammett Analysis : σₚ value of -F (0.06) suggests mild deactivation, verified via comparative synthesis with nitro or methoxy substituents .

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